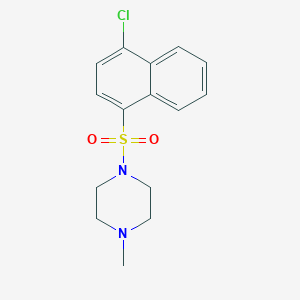

1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine

Description

1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine is a piperazine derivative featuring a 4-methylpiperazine core substituted with a sulfonyl group linked to a 4-chloronaphthalene moiety. Piperazine derivatives are pharmacologically privileged structures due to their ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes .

Properties

IUPAC Name |

1-(4-chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c1-17-8-10-18(11-9-17)21(19,20)15-7-6-14(16)12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXVIJAMQNMEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325149 | |

| Record name | 1-(4-chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676516 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325812-53-1 | |

| Record name | 1-(4-chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonyl Chloride Intermediate Preparation

The synthesis begins with the preparation of 4-chloronaphthalene-1-sulfonyl chloride, a critical intermediate. This step involves the reaction of 4-chloronaphthalene with chlorosulfonic acid under controlled conditions. The electrophilic aromatic substitution mechanism proceeds via the generation of a sulfonic acid intermediate, followed by chlorination to yield the sulfonyl chloride.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize polysubstitution)

-

Solvent: Dichloromethane or chlorobenzene (inert, high-boiling solvents)

-

Stoichiometry: 1:1.2 molar ratio of 4-chloronaphthalene to chlorosulfonic acid.

The sulfonyl chloride is isolated via fractional distillation under reduced pressure (5–10 kPa) to prevent thermal decomposition.

Coupling with 4-Methylpiperazine

The sulfonyl chloride intermediate is subsequently reacted with 4-methylpiperazine to form the target compound. This nucleophilic substitution occurs at the secondary amine of the piperazine ring, facilitated by deprotonation using a base such as triethylamine or sodium hydroxide.

Representative Procedure:

-

Reagent Mixing: 4-Methylpiperazine (1.1 equiv) is dissolved in anhydrous dichloromethane.

-

Base Addition: Triethylamine (2.5 equiv) is added to scavenge HCl.

-

Sulfonyl Chloride Addition: 4-Chloronaphthalene-1-sulfonyl chloride (1.0 equiv) is added dropwise at 0°C.

-

Reaction Completion: Stirred at room temperature for 12–18 hours.

Yield Optimization:

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium chloride) improve reaction efficiency by enhancing interfacial contact.

-

Solvent Choice: Aromatic hydrocarbons like toluene or xylene increase solubility of hydrophobic intermediates.

Purification and Isolation Techniques

Solvent Extraction and Distillation

Post-reaction mixtures are subjected to solvent extraction to remove unreacted starting materials and byproducts. Aromatic hydrocarbons (toluene, xylene) are preferred due to their immiscibility with aqueous phases and ability to dissolve sulfonamide products.

Purification Steps:

-

Neutralization: The crude product is washed with dilute hydrochloric acid to remove residual base.

-

Liquid-Liquid Extraction: Repeated extraction with toluene (3× volume) ensures high recovery.

-

Distillation: Solvent removal under reduced pressure (5–10 kPa) isolates the product, followed by high-vacuum distillation (115–125°C) to achieve ≥90% purity.

Crystallization and Filtration

For laboratory-scale purification, recrystallization from acetone or ethanol yields crystalline product. Key parameters include:

Catalytic and Process Optimization

Role of Heterogeneous Catalysts

The use of alumina (Al₂O₃)-supported catalysts enhances reaction rates and selectivity. For example, in analogous sulfonylation reactions, Al₂O₃ increases conversion rates by 15–20% compared to uncatalyzed systems.

Mechanistic Insight:

Al₂O₃ stabilizes the transition state via Lewis acid-base interactions, lowering the activation energy for sulfonamide bond formation.

Temperature and Pressure Effects

-

Low-Temperature Coupling (0–10°C): Minimizes side reactions such as di-sulfonylation or piperazine ring opening.

-

High-Temperature Distillation (115–125°C): Ensures efficient separation of high-boiling sulfonamide from residual solvents.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClN₃O₂S |

| Molecular Weight | 349.83 g/mol |

| Melting Point | 142–145°C |

| Solubility (25°C) | 0.8 mg/mL in DMSO |

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for sulfonylation and coupling steps improves scalability. Benefits include:

Waste Management

-

Acid Neutralization: Spent chlorosulfonic acid is neutralized with aqueous sodium bicarbonate.

-

Solvent Recovery: Toluene and dichloromethane are recycled via fractional distillation, reducing environmental impact.

Comparative Analysis with Analogous Compounds

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

Lead Compound for Drug Design

1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine has been identified as a potential lead compound in drug development. Its structural features suggest it could serve as a scaffold for creating new bioactive molecules targeting specific biological pathways. Preliminary studies indicate that derivatives of this compound exhibit promising antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as anticancer properties .

Antibacterial and Anticancer Activities

Research has shown that some derivatives of 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine demonstrate significant antibacterial effects. For instance, compounds synthesized from this base structure have been tested for their ability to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. Additionally, studies suggest that certain derivatives may inhibit cancer cell proliferation, indicating potential applications in oncology .

Biochemical Interactions

The compound's sulfonyl and piperazine functional groups allow it to engage in various biochemical interactions. Studies have focused on its binding affinity to neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are critical for elucidating the compound's therapeutic effects and possible side effects .

Synthetic Approaches

The synthesis of 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine typically involves multi-step processes, including sulfonylation reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are used to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloronaphthalene moiety may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with key analogues from the literature:

Electronic and Steric Effects

- Naphthalene vs. Phenyl/Pyridine : The 4-chloronaphthalene group in the target compound imparts greater hydrophobicity and steric bulk compared to phenyl () or pyridine () systems. This may enhance membrane permeability but reduce solubility .

- Sulfonyl Group : The sulfonyl moiety acts as a hydrogen-bond acceptor, critical for target binding. Analogues with nitro () or boronate () groups exhibit distinct electronic profiles, altering receptor affinity or metabolic stability.

- Chlorine Position : Chlorine at the para position (target compound) versus meta () influences electronic effects on the aromatic ring, modulating piperazine basicity and intermolecular interactions .

Biological Activity

1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial action, enzyme inhibition, and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClNOS

- CAS Number : 325812-53-1

This structure incorporates a piperazine ring, which is known for its diverse pharmacological properties, along with a sulfonyl group that enhances its biological activity.

1. Antibacterial Activity

Research indicates that compounds similar to 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine exhibit significant antibacterial properties. For instance, studies on related sulfonamide derivatives have shown:

- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.

- Weak to Moderate Activity : Against other bacterial strains tested.

The effectiveness of these compounds is often quantified using Minimum Inhibitory Concentration (MIC) values. For example, some derivatives have displayed MIC values as low as 2.14 µM against urease, indicating strong enzyme inhibition capabilities .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting:

- Acetylcholinesterase (AChE) : A key enzyme in the nervous system associated with neurotransmission.

- Urease : An enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.

The inhibition of these enzymes can have therapeutic implications in treating conditions such as Alzheimer's disease and urinary tract infections. The IC values for various derivatives demonstrate potent inhibitory effects, with some compounds showing IC values significantly lower than standard reference drugs .

3. Anticancer Potential

The anticancer properties of piperazine derivatives have been well-documented. Compounds featuring the piperazine moiety have shown:

- Cytotoxic Effects : Against various cancer cell lines.

- Mechanisms of Action : Involvement in apoptosis induction and cell cycle arrest.

Recent studies suggest that modifications to the piperazine structure can enhance cytotoxicity and selectivity towards cancer cells, making it a promising scaffold for further drug development .

Case Study 1: Antibacterial Efficacy

A study synthesized several sulfonamide derivatives, including those based on piperazine. The antibacterial screening revealed that certain modifications led to enhanced activity against resistant bacterial strains. Notably, compounds with halogenated phenyl groups exhibited superior potency compared to their non-halogenated counterparts.

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, derivatives of 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine were evaluated alongside known inhibitors. The results indicated that certain derivatives had IC values lower than those of established drugs like thiourea, showcasing their potential as novel therapeutic agents .

Research Findings Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of 4-methylpiperazine with 4-chloronaphthalene-1-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux conditions is a standard approach. Reaction optimization includes controlling stoichiometry, temperature (e.g., 40–60°C), and using a base like triethylamine to neutralize HCl byproducts . Purification often involves column chromatography or recrystallization from ethanol.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- X-ray crystallography : Determines crystal packing and stereochemistry (e.g., bond angles, torsion angles) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methylpiperazine signals at δ 2.3–3.5 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z ~350–400) .

- Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

- LogP : Estimated ~3.5 (moderate lipophilicity) due to the chloronaphthyl and sulfonyl groups .

- Solubility : Poor in water; soluble in DMSO, DCM, or ethanol. Adjusting pH or using co-solvents (e.g., Tween-80) enhances bioavailability in biological assays .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity?

Quantum mechanical calculations (e.g., DFT) model transition states to identify energy barriers in sulfonylation steps. Molecular docking predicts interactions with biological targets (e.g., enzymes, receptors) by analyzing binding affinities of the chloronaphthyl group. Reaction path search algorithms (e.g., AFIR) propose alternative pathways to reduce side products .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response analysis : Establish EC/IC curves to validate potency thresholds .

- Metabolic profiling : LC-MS identifies metabolites that may interfere with activity (e.g., dechlorinated byproducts) .

- Receptor binding assays : Compare off-target effects using radioligand displacement (e.g., serotonin/dopamine receptors) to assess selectivity .

Q. How can reaction yields be improved while minimizing side products?

- Catalytic optimization : Use Pd/C or CuI catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .

- In situ FTIR monitoring : Tracks intermediate formation to adjust reagent addition rates .

Methodological Considerations

Q. What experimental designs are recommended for studying its pharmacokinetic properties?

- In vitro assays : Microsomal stability tests (human liver microsomes) quantify metabolic half-life (t) .

- Permeability assays : Caco-2 cell monolayers measure apical-to-basolateral transport (P >1×10 cm/s indicates good absorption) .

- Plasma protein binding : Equilibrium dialysis assesses % bound to albumin/globulins .

Q. How are structural analogs designed to enhance target specificity?

- Bioisosteric replacement : Substitute the sulfonyl group with phosphonate or amide moieties to modulate electron-withdrawing effects .

- Fragment-based screening : Identify optimal substituents (e.g., replacing 4-chloronaphthyl with fluorophenyl) using SPR or ITC binding assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition IC values?

- Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to reduce variability .

- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Crystallographic studies : Resolve binding modes to clarify competitive vs. allosteric inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.